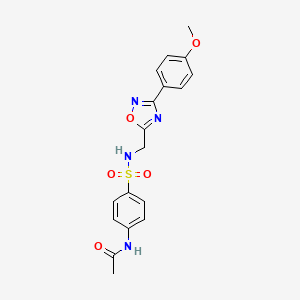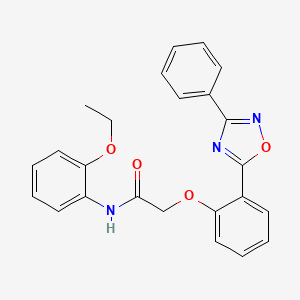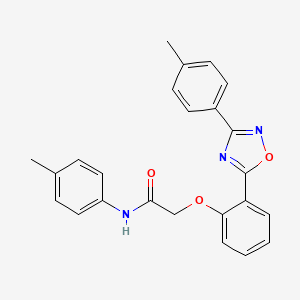
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood and decreased anxiety. It has also been found to possess antitumor, antifungal, and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities and its potential applications in medicinal chemistry. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, the compound's pharmacokinetics and toxicity need to be further investigated to fully understand its potential as a drug candidate.
In conclusion, 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in medicinal chemistry. Its diverse biological activities, including antitumor, antifungal, and antimicrobial properties, make it a promising compound for further research. However, its complex synthesis method and the need for further studies to fully understand its mechanism of action and toxicity are limitations that need to be addressed.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzaldehyde, 2-(4-phenylpiperazin-1-yl)pyridine, and hydrazine hydrate in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method has been reported in several research articles and has been found to be efficient in producing high yields of the desired compound.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antimicrobial properties. It has also been shown to possess potent antidepressant and anxiolytic effects.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c24-18-10-8-17(9-11-18)21-26-23(30-27-21)20-7-4-12-25-22(20)29-15-13-28(14-16-29)19-5-2-1-3-6-19/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXWQFXVCQPJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














